molecular formula C22H25N5O3S B2498584 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide CAS No. 2034245-26-4

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide

Cat. No.: B2498584
CAS No.: 2034245-26-4
M. Wt: 439.53
InChI Key: QCROZAHWAUXNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to a 1-methyl-1H-pyrazol-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,4-diazepane ring, the sulfonyl group, and the 1-methyl-1H-pyrazol-4-yl group. These groups could potentially influence the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups (like the sulfonyl group and the 1,4-diazepane ring) would influence its properties .

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

  • Heterocyclic Fused Sulfones as Precursors : Research has explored the synthesis of heterocyclic sulfones, including pyrazole fused analogs, via cycloaddition and subsequent reactions. These compounds are investigated for their potential as intermediates in synthesizing more complex heterocyclic structures, showcasing the versatility of pyrazole-based sulfones in organic synthesis (Chaloner et al., 1992).

  • 1,3-Dipolar Cycloadditions for Optically Pure Cyclopropanes : The use of diazo compounds in cycloaddition reactions with sulfinyl and sulfonyl pyrazolines to synthesize optically pure cyclopropanes has been studied. This research highlights the synthetic utility of sulfonyl groups in constructing cyclopropane rings with potential applications in medicinal chemistry and material science (Cruz Cruz et al., 2009).

  • Synthesis of Thiophenyl Pyrazoles and Isoxazoles : A green synthetic methodology has been developed for thiophenyl pyrazoles and isoxazoles, which includes 1,3-dipolar cycloaddition. These compounds were evaluated for their antimicrobial activity, demonstrating the potential of pyrazole derivatives in developing new antimicrobial agents (Sowmya et al., 2018).

Chemical Transformations and Potential Applications

  • Tandem Reactions for Synthesizing Dihydropyrazoles : Research into tandem reactions involving propargyl alcohol and N-sulfonylhydrazone for synthesizing dihydropyrazoles highlights innovative pathways in organic synthesis. These findings contribute to the development of new synthetic methods for constructing complex pyrazole-containing molecules (Zhu et al., 2011).

  • Synthesis of Alkynylpyrazoles : The regio- and stereo-selective addition of diazomethane to enyne sulfones, leading to alkynylpyrazoles, demonstrates the reactivity of sulfone-modified alkynes. This research offers insights into the construction of alkynylated heterocycles, which could be valuable in the development of new materials and pharmaceuticals (Yoshimatsu et al., 1997).

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, future studies could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical probe or a reagent, future research could explore its utility in various chemical reactions or biological assays .

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)sulfonyl-N,N-diphenyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-24-18-21(17-23-24)31(29,30)26-14-8-13-25(15-16-26)22(28)27(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,17-18H,8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCROZAHWAUXNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.